Potency and Enantioselectivity
BPO-27 racemate inhibits CFTR with an IC50 of 8 nM, with its activity residing entirely in the (R)-enantiomer (IC50 ≈ 4 nM), while the (S)-enantiomer is completely inactive [1]. This enantioselectivity is a critical differentiation point from compounds that may lack a defined active stereoisomer. For comparison, the progenitor compound PPQ-102 has an IC50 of approximately 90 nM [2].
| Evidence Dimension | CFTR Inhibition Potency |
|---|---|
| Target Compound Data | BPO-27 racemate: IC50 = 8 nM; (R)-BPO-27: IC50 ≈ 4 nM |
| Comparator Or Baseline | PPQ-102: IC50 = 90 nM |
| Quantified Difference | BPO-27 is >11-fold more potent than PPQ-102. |
| Conditions | Cell-based CFTR chloride conductance assays |
Why This Matters
Higher potency enables use of lower compound concentrations, reducing the risk of off-target effects and improving assay sensitivity.
- [1] Snyder, D. S., Tradtrantip, L., Battula, S., et al. (2013). Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27. ACS Medicinal Chemistry Letters, 4(5), 456–459. View Source
- [2] Snyder, D. S., Tradtrantip, L., Yao, C., Kurth, M. J., & Verkman, A. S. (2011). Potent, metabolically stable benzopyrimido-pyrrolo-oxazine-dione (BPO) CFTR inhibitors for polycystic kidney disease. Journal of Medicinal Chemistry, 54(15), 5468–5477. View Source
